molecular formula C21H16FN3O2S B1530982 5-cyano-N-[(2-fluorophenyl)methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide CAS No. 343372-44-1

5-cyano-N-[(2-fluorophenyl)methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide

Cat. No.: B1530982
CAS No.: 343372-44-1
M. Wt: 393.4 g/mol
InChI Key: UPMIEWVXRHDSMH-UHFFFAOYSA-N
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Description

5-cyano-N-[(2-fluorophenyl)methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide is a synthetic organic compound with the molecular formula C21H16FN3O2S It is known for its complex structure, which includes a thiophene ring, a cyano group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-N-[(2-fluorophenyl)methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable diene and a sulfur source.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Methoxyiminomethyl Group: This group is introduced through a condensation reaction involving an aldehyde and a hydroxylamine derivative.

    Final Coupling: The final step involves coupling the intermediate products to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-cyano-N-[(2-fluorophenyl)methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-cyano-N-[(2-fluorophenyl)methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-cyano-N-[(2-fluorophenyl)methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyano-2-formylbenzoic acid
  • 5-cyano-6-methyl-2-thiophenecarboxamide
  • 5-cyano-2-(trifluoromethoxy)phenylboronic acid

Uniqueness

Compared to similar compounds, 5-cyano-N-[(2-fluorophenyl)methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, enhances its stability and potential biological activity.

Properties

IUPAC Name

5-cyano-N-[(2-fluorophenyl)methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c1-14-19(15-7-3-2-4-8-15)18(11-23)28-20(14)21(26)24-13-25-27-12-16-9-5-6-10-17(16)22/h2-10,13H,12H2,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMIEWVXRHDSMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=CC=CC=C2)C#N)C(=O)NC=NOCC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-cyano-N-[(2-fluorophenyl)methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide
Reactant of Route 2
5-cyano-N-[(2-fluorophenyl)methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide
Reactant of Route 3
5-cyano-N-[(2-fluorophenyl)methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide
Reactant of Route 4
5-cyano-N-[(2-fluorophenyl)methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide
Reactant of Route 5
5-cyano-N-[(2-fluorophenyl)methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide
Reactant of Route 6
5-cyano-N-[(2-fluorophenyl)methoxyiminomethyl]-3-methyl-4-phenylthiophene-2-carboxamide

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